molecular formula C18H18N8O5S B12758127 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((3-nitrophenyl)amino)thioxomethyl)hydrazide CAS No. 94772-00-6

2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((3-nitrophenyl)amino)thioxomethyl)hydrazide

Cat. No.: B12758127
CAS No.: 94772-00-6
M. Wt: 458.5 g/mol
InChI Key: MUIAIJZVJXFWBP-UHFFFAOYSA-N
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Description

2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((3-nitrophenyl)amino)thioxomethyl)hydrazide is a complex organic compound with a unique structure that combines a tetrazole ring, a dimethoxyphenyl group, and a nitrophenyl-thioxomethyl-hydrazide moiety

Preparation Methods

The synthesis of 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((3-nitrophenyl)amino)thioxomethyl)hydrazide typically involves multiple steps, starting from readily available precursors. The synthetic route may include the formation of the tetrazole ring, followed by the introduction of the dimethoxyphenyl group and the nitrophenyl-thioxomethyl-hydrazide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

    Hydrolysis: The hydrazide moiety can be hydrolyzed under acidic or basic conditions to yield corresponding acids and amines.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions .

Scientific Research Applications

2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((3-nitrophenyl)amino)thioxomethyl)hydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules

Mechanism of Action

The mechanism of action of 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((3-nitrophenyl)amino)thioxomethyl)hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .

Comparison with Similar Compounds

Similar compounds to 2H-Tetrazole-2-acetic acid, 5-(3,4-dimethoxyphenyl)-, 2-(((3-nitrophenyl)amino)thioxomethyl)hydrazide include:

    Tetrazole derivatives: Compounds with similar tetrazole rings but different substituents.

    Hydrazide derivatives: Compounds with hydrazide moieties but different aromatic groups.

    Phenyl derivatives: Compounds with phenyl groups substituted with various functional groups.

The uniqueness of this compound lies in its combination of the tetrazole ring, dimethoxyphenyl group, and nitrophenyl-thioxomethyl-hydrazide moiety, which imparts specific chemical and biological properties .

Properties

CAS No.

94772-00-6

Molecular Formula

C18H18N8O5S

Molecular Weight

458.5 g/mol

IUPAC Name

1-[[2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]acetyl]amino]-3-(3-nitrophenyl)thiourea

InChI

InChI=1S/C18H18N8O5S/c1-30-14-7-6-11(8-15(14)31-2)17-21-24-25(23-17)10-16(27)20-22-18(32)19-12-4-3-5-13(9-12)26(28)29/h3-9H,10H2,1-2H3,(H,20,27)(H2,19,22,32)

InChI Key

MUIAIJZVJXFWBP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN(N=N2)CC(=O)NNC(=S)NC3=CC(=CC=C3)[N+](=O)[O-])OC

Origin of Product

United States

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